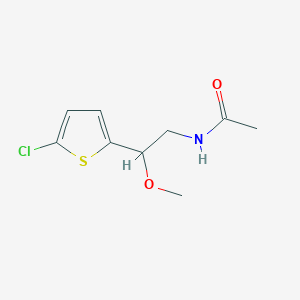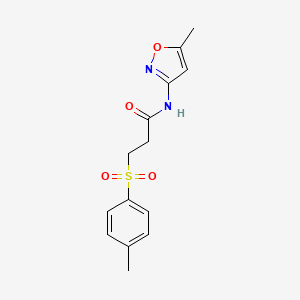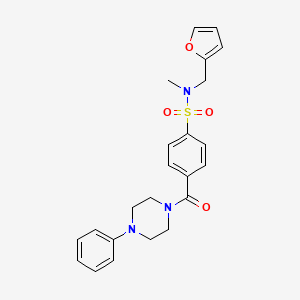
2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzamide group would likely contribute to the compound’s polarity, while the piperidine and tetrahydrofuran rings could potentially participate in ring-opening reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the piperidine and tetrahydrofuran rings could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers.科学的研究の応用
Synthesis and Chemical Properties
2,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activity. Research into related compounds has shown applications in the development of central nervous system agents, anti-inflammatory and analgesic agents, and materials science, among others.
Central Nervous System Agents : Analogues of compounds structurally related to 2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide have been synthesized with the aim of developing potential central nervous system agents. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, a property common among antidepressants, indicating significant antitetrabenazine activity (Martin et al., 1981).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuran derivatives have been developed from reactions involving structural motifs similar to 2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide. These compounds have demonstrated significant cyclooxygenase inhibition and possess notable analgesic and anti-inflammatory activities, making them candidates for further drug development (Abu‐Hashem et al., 2020).
Materials Science Applications : Research into polyamides containing various bioactive molecules, such as theophylline and thymine, has explored the synthesis of materials with potential applications in biotechnology and materials science. These polyamides are notable for their solubility in organic solvents and water, indicating their utility in diverse scientific fields (Hattori & Kinoshita, 1979).
Bioactivity and Molecular Interactions : Metal complexes of benzamides have been investigated for their structural characteristics and bioactivity, including antibacterial activity against a range of bacterial strains. The research suggests that these compounds' copper complexes exhibit better activities than free ligands, highlighting their potential in antimicrobial applications (Khatiwora et al., 2013).
Safety and Hazards
将来の方向性
The future research directions for this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in biological systems .
特性
IUPAC Name |
2,5-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14-3-4-15(2)18(11-14)19(22)20-12-16-5-8-21(9-6-16)17-7-10-23-13-17/h3-4,11,16-17H,5-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJZGJVLXRHXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2704356.png)
![3-Fluoro-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2704357.png)
![(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone](/img/structure/B2704359.png)

![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)

![Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2704364.png)


![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)

![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)